molecular formula C7H4BrFO2 B1404343 6-Bromo-4-fluoro-1,3-benzodioxole CAS No. 1415022-32-0

6-Bromo-4-fluoro-1,3-benzodioxole

Cat. No.: B1404343
CAS No.: 1415022-32-0
M. Wt: 219.01 g/mol
InChI Key: JSFYSJIUIPMTEH-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1,3-benzodioxole is an organic compound with the molecular formula C7H4BrFO2 It is a derivative of 1,3-benzodioxole, where the hydrogen atoms at positions 6 and 4 are substituted with bromine and fluorine atoms, respectively

Scientific Research Applications

6-Bromo-4-fluoro-1,3-benzodioxole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for 6-Bromo-4-fluoro-1,3-benzodioxole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

6-Bromo-4-fluoro-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on cellular function . Toxicity studies have indicated that high doses of this compound can cause cellular damage, oxidative stress, and alterations in normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via organic anion transporters or other membrane proteins, affecting its intracellular concentration and distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism, or to the nucleus, where it can influence gene expression by interacting with nuclear receptors or transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1,3-benzodioxole typically involves the halogenation of 1,3-benzodioxole. One common method is the bromination of 4-fluoro-1,3-benzodioxole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1,3-benzodioxole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a halogen source.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound without halogen substitutions.

    4-Bromo-1,3-benzodioxole: A similar compound with only a bromine substitution.

    4-Fluoro-1,3-benzodioxole: A similar compound with only a fluorine substitution.

Uniqueness

6-Bromo-4-fluoro-1,3-benzodioxole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

6-bromo-4-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFYSJIUIPMTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415022-32-0
Record name 6-bromo-4-fluoro-1,3-dioxaindane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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